4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine
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Overview
Description
The compound “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine” is a small molecule . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula is C14H16ClN3 and the molecular weight is 261.75 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Scientific Research Applications
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism for the CB1 cannabinoid receptor. Research using the AM1 molecular orbital method and conformational analysis around the pyrazole C3 substituent identified four distinct conformations, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This research is crucial for understanding the steric binding interaction with the CB1 receptor, suggesting that the N1 aromatic ring moiety of the antagonist dominates the binding interaction, similar to the C3 alkyl side chain of cannabinoid agonists and the C3 aroyl ring of the aminoalkylindole agonists (Shim et al., 2002).
Synthesis and Biological Evaluation
A novel series of compounds synthesized through microwave-assisted methods showed promising in vivo anti-inflammatory and in vitro antibacterial activities. The study demonstrates the effectiveness of the microwave irradiation method, offering higher yields, being environmentally friendly, and requiring less reaction time compared to conventional methods. This research is significant for the development of new therapeutic agents with anti-inflammatory and antibacterial properties (Ravula et al., 2016).
Anticancer and Antimicrobial Applications
Another study focused on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents. The research highlighted compounds with broad-spectrum antitumor activity, indicating potential applications in cancer therapy (El-Subbagh et al., 2000). Additionally, a molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed promising results, suggesting these compounds could help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-15-5-3-13(4-6-15)16-12-17(23-22-16)14-7-10-24(11-8-14)19-18(25(26)27)2-1-9-21-19/h1-6,9,12,14H,7-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYYFABLDEWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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